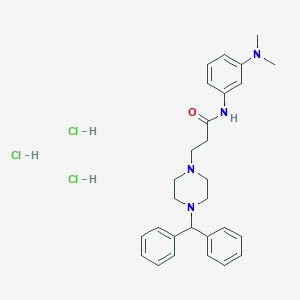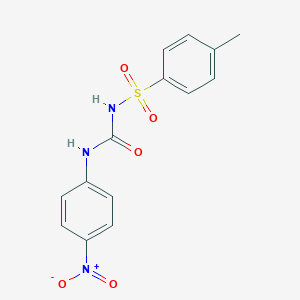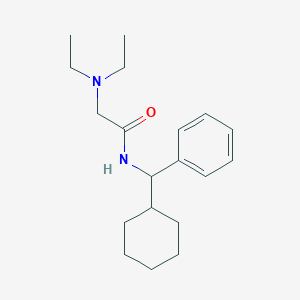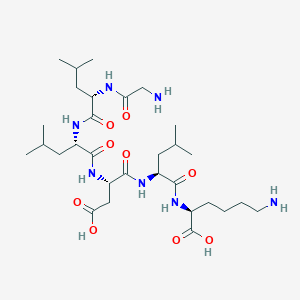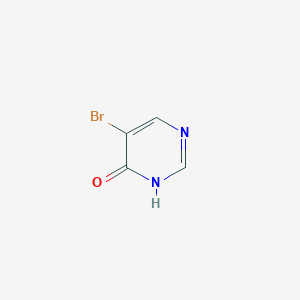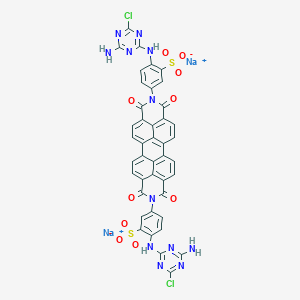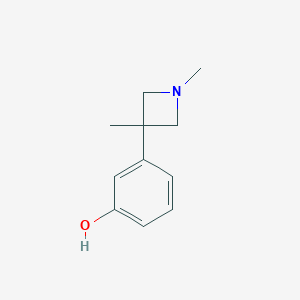
Phenol, 3-(1,3-dimethyl-3-azetidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 3-(1,3-dimethyl-3-azetidinyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DMXAA and is a synthetic analog of the natural compound flavone acetic acid. DMXAA has shown promising results in preclinical studies for the treatment of cancer and other diseases.
作用機序
The mechanism of action of DMXAA involves the activation of the innate immune system, specifically the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines play a role in inducing tumor necrosis and inhibiting angiogenesis, leading to the destruction of cancer cells.
生化学的および生理学的効果
DMXAA has been shown to have a range of biochemical and physiological effects. It has been reported to increase the levels of cytokines such as TNF-α and IFN-α, as well as other immune system components such as natural killer cells and macrophages. DMXAA has also been shown to induce apoptosis in cancer cells and inhibit the growth of blood vessels, which are important for the survival of tumors.
実験室実験の利点と制限
DMXAA has several advantages for use in lab experiments. It is a synthetic compound, which allows for consistent and reproducible results. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, DMXAA also has some limitations. It can be difficult to obtain in large quantities, which can limit the scale of experiments. It also has a short half-life in vivo, which can make it challenging to administer and study.
将来の方向性
There are several future directions for research on DMXAA. One area of interest is the development of new formulations and delivery methods to improve its efficacy and bioavailability. Another area of research is the identification of biomarkers that can predict response to DMXAA treatment. Additionally, there is interest in exploring the potential of DMXAA in combination with other immunotherapeutic agents for the treatment of cancer.
合成法
The synthesis of DMXAA involves the reaction of 3-amino-1,2-propanediol with ethyl acetoacetate to form the intermediate compound, which is then reacted with 3-bromopropionyl chloride to form the final product. This method has been reported to yield DMXAA with high purity and good yield.
科学的研究の応用
DMXAA has been extensively studied for its potential applications in cancer therapy. Studies have shown that DMXAA can induce tumor necrosis and inhibit angiogenesis, which are important mechanisms in cancer treatment. DMXAA has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, making it a promising candidate for combination therapy.
特性
CAS番号 |
19832-27-0 |
|---|---|
製品名 |
Phenol, 3-(1,3-dimethyl-3-azetidinyl)- |
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
3-(1,3-dimethylazetidin-3-yl)phenol |
InChI |
InChI=1S/C11H15NO/c1-11(7-12(2)8-11)9-4-3-5-10(13)6-9/h3-6,13H,7-8H2,1-2H3 |
InChIキー |
KEYPQTMTBMALPJ-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)O |
正規SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)O |
その他のCAS番号 |
19832-27-0 |
同義語 |
m-(1,3-Dimethyl-3-azetidinyl)phenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



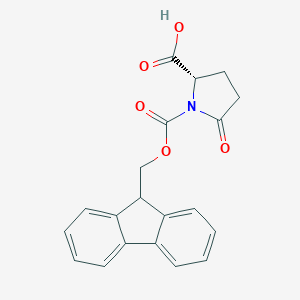
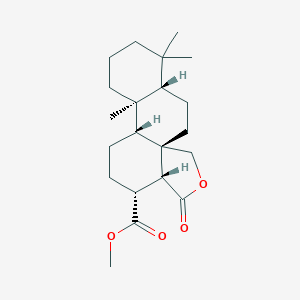
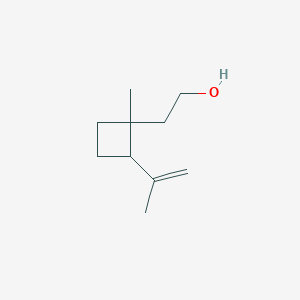
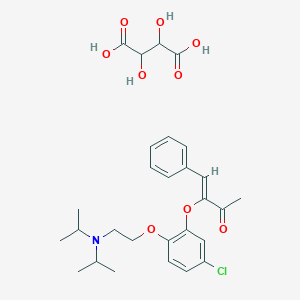
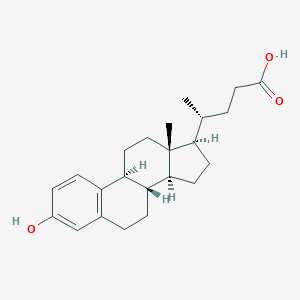
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)

